Erbium triiodate

Description

Contextualization within Rare Earth Iodate (B108269) Chemistry

The study of rare earth iodates is a specialized area of inorganic chemistry that explores the synthesis, structure, and properties of compounds containing rare earth cations and iodate anions. These materials are of particular interest for their potential in nonlinear optical (NLO) applications. researchgate.net The synthesis of rare earth iodates can be achieved through various methods, including hydrothermal techniques, which allow for the crystallization of these compounds under controlled temperature and pressure. soton.ac.uk Research in this area has led to the development of new polar lanthanide copper iodates and silver rare-earth iodates, which exhibit significant second-harmonic generation (SHG) effects, a key property for NLO materials. researchgate.net

While erbium triiodide is a halide, not an iodate, its chemistry is closely related to the broader family of rare earth-iodine compounds. The synthesis of erbium triiodide is typically achieved through the direct reaction of elemental erbium with iodine. wikipedia.orgwebelements.com

Historical Perspectives on Erbium Compounds in Advanced Materials Science

The history of erbium in materials science is deeply connected to the broader story of the rare earth elements. The discovery of erbium is credited to Carl Gustaf Mosander in 1843, who identified it from the mineral gadolinite found in Ytterby, Sweden. encyclopedia.comrareearths.com However, it was not until 1905 that pure erbium oxide was isolated, and the pure metal was first produced in 1934. encyclopedia.comrareearths.com

The unique optical properties of erbium ions (Er³⁺) led to their early use as a colorant in glass and ceramics, imparting a characteristic pink hue. britannica.comaemree.com A significant milestone in the application of erbium compounds came with the development of the erbium-doped fiber amplifier (EDFA) in the 1980s. wikipedia.orgoptica-opn.org This invention revolutionized long-distance fiber-optic communications by enabling the direct amplification of light signals without the need for conversion to electrical signals. aemree.comwikipedia.orgstanfordmaterials.com Erbium-doped materials also became crucial components in solid-state lasers, with applications in medicine, dentistry, and surgery due to their specific emission wavelengths. encyclopedia.comnanografi.comrp-photonics.comstanfordmaterials.com

Current Research Landscape and Future Directions for Erbium Triiodide

The current research landscape for rare earth elements, including erbium and its compounds, is driven by the increasing demand for high-performance materials in green technologies and advanced electronics. rareearthexchanges.comsciencehistory.orgcsgtalent.comforbes.com While much of the focus has been on erbium-doped glasses and crystals for optical applications, there is ongoing interest in the synthesis and characterization of other erbium compounds, including halides like erbium triiodide.

Future research directions are likely to focus on several key areas:

Advanced Synthesis and Characterization: Developing new and more efficient methods for synthesizing high-purity erbium triiodide and other rare earth halides will be crucial for exploring their full potential. This includes refining existing techniques and exploring novel synthetic routes. acs.org

Exploration of Novel Applications: While the optical properties of erbium are well-established, research is ongoing to explore other potential applications of its compounds. This could include roles in catalysis, advanced sensors, and quantum computing. aemree.comsciencehistory.org

Sustainability and Recycling: With the growing demand for rare earth elements, there is a significant push towards developing more sustainable extraction methods and efficient recycling processes for rare earth-containing materials. rareearthexchanges.comsciencehistory.orgcsgtalent.com This is critical for ensuring a stable supply chain and mitigating the environmental impact of mining and processing.

Detailed Research Findings

Chemical and Physical Properties of Erbium Triiodide

Erbium triiodide is a crystalline solid with a distinctive reddish-violet or pink appearance. nih.govwikipedia.org It is generally insoluble in water. wikipedia.orgwikipedia.org The compound is stable under recommended storage conditions but is sensitive to moisture. cdhfinechemical.com

Below are tables summarizing the key physical and chemical properties of erbium triiodide based on available research data.

Physical Properties of Erbium Triiodide

| Property | Value |

|---|---|

| Chemical Formula | ErI₃ wikipedia.orgnih.govnih.gov |

| Molar Mass | 547.97 g/mol nih.govnih.gov |

| Appearance | Red or violet crystalline solid nih.gov |

| Density | 5.5 g/cm³ at 25 °C wikipedia.orgalfa-chemistry.com |

| Melting Point | 1020 °C alfa-chemistry.com |

| Boiling Point | 1280 °C alfa-chemistry.com |

| Solubility in Water | Insoluble wikipedia.org |

Crystal Structure of Erbium Triiodide

| Property | Value |

|---|---|

| Crystal System | Trigonal wikipedia.org |

| Space Group | R3 wikipedia.org |

Synthesis of Erbium Triiodide

The primary method for the synthesis of erbium triiodide is the direct reaction of erbium metal with elemental iodine. wikipedia.orgwebelements.comscienceinfo.com The reaction can be represented by the following equation:

2 Er + 3 I₂ → 2 ErI₃ wikipedia.org

This reaction is typically carried out at elevated temperatures to ensure the complete reaction of the elements. acs.org

Structure

2D Structure

Properties

CAS No. |

14723-96-7 |

|---|---|

Molecular Formula |

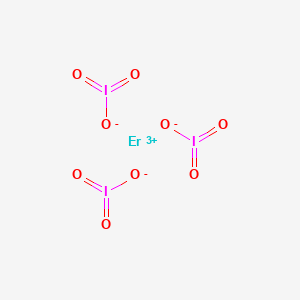

ErI3O9 |

Molecular Weight |

691.97 g/mol |

IUPAC Name |

erbium(3+);triiodate |

InChI |

InChI=1S/Er.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

YOGVODJHAOWJKG-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |

Other CAS No. |

14723-96-7 |

Origin of Product |

United States |

Synthetic Methodologies for Erbium Triiodate and Analogues

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method that allows for fine control over the final product's properties, such as crystal size, morphology, and purity.

A hydrated form of erbium triiodate, specifically this compound dihydrate (Er(IO₃)₃·2H₂O), has been successfully synthesized under mild hydrothermal conditions. researchgate.netsemanticscholar.orgpublish.csiro.au The structure of this new iodate (B108269) has been confirmed through single-crystal X-ray analysis. researchgate.netsemanticscholar.orgpublish.csiro.au A typical synthesis involves a mixture of erbium(III) oxide (Er₂O₃), potassium periodate (B1199274) (KIO₄), and iodine pentoxide (I₂O₅) dissolved in deionized water. publish.csiro.au This suspension is then sealed in a Teflon-lined stainless steel autoclave and maintained at 180°C for an extended period, such as 7 days, before being cooled to room temperature. publish.csiro.au This process yields crystals of Er(IO₃)₃·2H₂O. publish.csiro.au

Table 1: Synthesis Parameters for Er(IO₃)₃·2H₂O

| Parameter | Value |

| Reactants | Er₂O₃, KIO₄, I₂O₅ |

| Solvent | Deionized Water |

| Temperature | 180°C |

| Duration | 7 days |

| Product | Er(IO₃)₃·2H₂O |

The outcome of hydrothermal synthesis is highly sensitive to several key parameters, including temperature, pressure, and the molar ratios of reactants. Adjusting these variables allows for the selective crystallization of different polymorphs and compositions.

Temperature: Synthesis temperature has a profound effect on the crystallite size and phase purity of the final product. nih.gov Generally, lower synthesis temperatures tend to produce smaller crystallites. nih.gov For instance, in the hydrothermal synthesis of rare-earth carbonates, crystallization from an amorphous precursor was achieved at a relatively low temperature of 120°C. nih.gov Conversely, higher temperatures are often required to form specific phases; for example, the transition of goethite to hematite (B75146) occurs around 200°C. bibliotekanauki.pl

Pressure: High hydrostatic pressure can influence the crystallization rate. mdpi.com In some systems, increasing the pressure enhances the crystallization rate, while in others, particularly with diluted synthesis mixtures, it can inhibit both the nucleation and crystal growth of the desired phase. mdpi.com

Reactant Ratios: The molar ratio of the reactants is a critical factor that can determine the final product. nih.gov In the synthesis of lithium-niobium-oxide compounds, the Li/Nb ratio was found to have a major impact on whether LiNbO₃ or LiNb₃O₈ was formed. researchgate.net Similarly, for rare-earth carbonates, the molar ratio between carbonate anions and rare-earth cations plays a significant role in the composition and crystal structure of the resulting phases. nih.gov

Additives, which are substances other than the primary reactants or solvent, can be deliberately introduced into the crystallization medium to control the growth process. d-nb.info These foreign substances can influence the nucleation rate, growth kinetics, crystal shape, and even the polymorphic form of the final product. d-nb.infougr.es

In the context of lanthanide-based compounds, the use of non-constituent additive ions has been shown to be an effective strategy for controlling crystallization. nih.govresearchgate.net For example, the presence of ions such as Al³⁺, Y³⁺, or In³⁺ in the crystallization of Preyssler-type polyoxometalates slows the rate of crystallization, which results in the formation of larger, higher-quality crystals. nih.govresearchgate.net These additives often work by interacting with the solute to partially inhibit nucleation, without becoming incorporated into the final crystal structure. nih.gov Additives can also stabilize amorphous or metastable phases and modify the size and morphology of the stable crystals that eventually form. ugr.es

Comparative Synthesis Strategies for Related Lanthanide Iodates

The versatility of the hydrothermal method extends to the synthesis of more complex, multi-metal lanthanide iodates, such as those incorporating silver or copper.

New silver rare-earth iodates with the general formula AgLn(IO₃)₄, where Ln can be Pr, Sm, Dy, Er, and Tm, have been synthesized for the first time using the hydrothermal method. The synthesis involves the reaction of AgNO₃, Ln(NO₃)₃·6H₂O (or the corresponding rare-earth oxide), and HIO₃ in an aqueous solution. The mixture is heated in a Teflon-lined autoclave, leading to the formation of single crystals. These compounds are of interest due to their noncentrosymmetric crystal structures, which can lead to properties like second-harmonic generation (SHG).

Table 2: General Synthesis Parameters for AgLn(IO₃)₄

| Parameter | Value |

| Reactants | AgNO₃, Ln(NO₃)₃·6H₂O / Ln-oxide, HIO₃ |

| Method | Hydrothermal |

| Key Feature | Forms noncentrosymmetric crystals |

| Example Products | AgPr(IO₃)₄, AgSm(IO₃)₄, AgDy(IO₃)₄, AgEr(IO₃)₄, AgTm(IO₃)₄ |

Researchers have successfully synthesized a series of new polar lanthanide copper iodates, LnCu(IO₃)₅, for the lighter lanthanides (Ln = La, Ce, Pr, and Nd). researchgate.netnais.net.cn These compounds were prepared via a hydrothermal reaction at 220°C. researchgate.netnais.net.cn The synthesis typically involves reacting a lanthanide oxide (e.g., La₂O₃, Nd₂O₃) or nitrate (B79036) (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O) with Cu(NO₃)₂·3H₂O and HIO₃ in an aqueous solution under hydrothermal conditions. researchgate.netnais.net.cn The resulting compounds are isostructural and crystallize in a noncentrosymmetric space group, making them potential candidates for nonlinear optical applications. researchgate.netnais.net.cn The structure can be described as being derived from [Ln(IO₃)₃] layers and [Cu(IO₃)₂] chains. researchgate.netnais.net.cn

Hydrothermal Preparation of Rare Earth Molybdenyl Iodates

Hydrothermal synthesis is a prominent method for the preparation of complex inorganic materials, including rare earth molybdenyl iodates. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere.

Research has demonstrated the successful synthesis of a series of isostructural rare earth molybdenyl iodates with the general formula RE(MoO₂)(IO₃)₄(OH), where RE represents neodymium (Nd), samarium (Sm), and europium (Eu). wikipedia.orgwikipedia.org These compounds are prepared by reacting the corresponding rare earth iodate (RE(IO₃)₃) with molybdenum trioxide (MoO₃) and iodine pentoxide (I₂O₅) in an aqueous medium. wikipedia.org The reactions are typically carried out in sealed containers under autogenous pressure.

For instance, a novel lanthanum molybdenyl iodate, La(MoO₂)(OH)(IO₃)₄, was successfully prepared via hydrothermal reactions conducted at 170°C. wikipedia.org Similarly, the neodymium, samarium, and europium analogues were synthesized by reacting RE(IO₃)₃, I₂O₅, and MoO₃ in a 1:2:2 molar ratio at 200°C. wikipedia.org The resulting products were identified as pure phases through powder X-ray diffraction analysis. wikipedia.org

The key parameters for the hydrothermal synthesis of these rare earth molybdenyl iodates are summarized in the table below.

| Compound | Rare Earth Precursor | Other Reactants | Molar Ratio (RE:I₂O₅:MoO₃) | Temperature | Reference |

|---|---|---|---|---|---|

| La(MoO₂)(OH)(IO₃)₄ | La(IO₃)₃ (in situ) | I₂O₅, MoO₃ | Not Specified | 170°C | wikipedia.org |

| Nd(MoO₂)(IO₃)₄(OH) | Nd(IO₃)₃ | I₂O₅, MoO₃ | 1:2:2 | 200°C | wikipedia.org |

| Sm(MoO₂)(IO₃)₄(OH) | Sm(IO₃)₃ | I₂O₅, MoO₃ | 1:2:2 | 200°C | wikipedia.orgwikipedia.org |

| Eu(MoO₂)(IO₃)₄(OH) | Eu(IO₃)₃ | I₂O₅, MoO₃ | 1:2:2 | 200°C | wikipedia.orgwikipedia.org |

Crystallization Pathways and Reaction Mechanism Investigation

The formation of crystalline solids from solution, such as in hydrothermal synthesis, is governed by complex crystallization pathways and reaction mechanisms. While specific mechanistic studies for this compound are not extensively detailed in the surveyed literature, general principles of nonclassical crystallization can provide insight into its formation process.

Crystallization is often not a simple process of ion-by-ion attachment to a nucleus as described by classical theory. americanelements.com Instead, many systems, particularly complex inorganic compounds formed under hydrothermal conditions, may follow nonclassical pathways. americanelements.com These pathways can involve the formation of intermediate phases, such as amorphous precursors or metastable crystalline polymorphs, which subsequently transform into the final stable product. americanelements.comfishersci.com

The investigation of crystallization pathways often involves studying the system at different stages of the reaction. This can reveal the sequence of phase formation and transformation. For example, in some systems, kinetically favored, less stable phases may crystallize first before converting to the thermodynamically stable product over time. wikipedia.org The reaction conditions, such as temperature, precursor concentration, and the presence of additives or solvents, can significantly influence which crystallization pathway is dominant. americanelements.com

Advanced Structural Characterization of Erbium Triiodate

Single-Crystal X-ray Diffraction Analysis of Er(IO₃)₃·2H₂O

The definitive structure of erbium triiodate dihydrate, Er(IO₃)₃·2H₂O, has been elucidated through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for a detailed understanding of the compound's crystallographic properties and bonding arrangement.

Single-crystal X-ray analysis confirms that Er(IO₃)₃·2H₂O crystallizes in the triclinic system. publish.csiro.au The assigned space group is P-1 (No. 2), which is centrosymmetric. publish.csiro.au This determination is fundamental to understanding the symmetry and repeating unit of the crystal lattice. The isostructural nature of Yb(IO₃)₃·2H₂O, which also crystallizes in the triclinic P-1 space group, further supports this structural assignment for the heavier lanthanide iodate (B108269) dihydrates. researchgate.netdoaj.org

The refined unit cell parameters for Er(IO₃)₃·2H₂O have been determined from single-crystal X-ray diffraction data. publish.csiro.au These parameters define the dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal. The number of formula units per unit cell, denoted as the Z-number, is 2. publish.csiro.au

Comparative Structural Features of Related Lanthanide Iodates

The crystal structures of lanthanide iodates exhibit significant diversity, influenced by factors such as the size of the lanthanide cation (lanthanide contraction), hydration state, and synthesis conditions. acs.orgnih.gov This leads to a variety of coordination environments and network architectures.

The coordination number and geometry around the lanthanide ion are key features of these structures. Coordination numbers of 8 and 9 are common. For instance, in the isostructural series Y(IO₃)₃·H₂O and Eu(IO₃)₃·H₂O, the metal atom is coordinated to eight oxygen atoms, forming a distorted bicapped trigonal-prismatic geometry (YO₈ and EuO₈). sci-hub.se In La₂(IO₃)₆(H₂O), two unique lanthanum atoms exist with different nine-coordination environments (LaO₉ and LaO₈(H₂O)). sci-hub.se In the three-dimensional frameworks of RE(MoO₂)(IO₃)₄(OH) (RE = Nd, Sm, Eu), the rare-earth cations are eight-coordinate, adopting a square antiprismatic geometry (REO₈). acs.org The trend across the lanthanide series often shows a decrease in coordination number as the ionic radius of the lanthanide cation decreases. academie-sciences.fr

The pyramidal iodate anion (IO₃⁻) is a versatile bridging ligand, capable of linking lanthanide centers into extended networks of varying dimensionality. rsc.orgrsc.orgresearchgate.net

2D Layers: In some lanthanide iodates, the bridging iodate anions connect the metal centers to form two-dimensional sheets. For example, Yb(IO₃)₃(H₂O) and Lu(IO₃)₃(H₂O) feature two-dimensional structures. colab.ws Similarly, some lanthanide metal-organic frameworks based on other ligands also exhibit 2D networks constructed from 1D chains. rsc.org

3D Frameworks: More complex three-dimensional frameworks arise when the bridging between lanthanide polyhedra extends in all directions. The anhydrous α-Ln(IO₃)₃ series (Ln = Ce-Lu) typically forms three-dimensional network structures. researchgate.net Another example is seen in the RE(MoO₂)(IO₃)₄(OH) series, where bridging iodate anions link the eight-coordinate RE³⁺ cations and MoO₂(OH)⁺ moieties into robust three-dimensional networks. acs.org The formation of either 2D or 3D structures is highly dependent on the specific lanthanide ion and the presence of other coordinating species like water molecules. acs.orgnih.gov

Compound and PubChem CID Table

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an indispensable, non-destructive analytical technique for the solid-state characterization of crystalline materials like this compound. ucmerced.edu Its primary applications are the identification of crystalline phases and the assessment of sample purity. ucmerced.edunih.gov

The fundamental principle of PXRD is based on Bragg's Law, which relates the wavelength of incident X-rays to the spacing between crystal lattice planes and the angle of diffraction. nih.gov Every crystalline solid possesses a unique atomic arrangement, and therefore produces a characteristic diffraction pattern, which serves as a "fingerprint" for that specific phase. nih.gov

For this compound, PXRD is the principal method used to identify its specific crystalline form or polymorph. As discussed in the previous section, rare earth iodates can exist in multiple crystal structures. researchgate.netresearchgate.net By comparing the experimentally obtained PXRD pattern of a synthesized this compound sample with reference patterns from databases like the International Centre for Diffraction Data (ICDD) or from published literature, one can unequivocally identify the phase. ucmerced.edunih.gov For example, the PXRD patterns for α-Y(IO₃)₃ and β-Y(IO₃)₃ would show distinct sets of diffraction peaks at different 2θ angles, allowing for their unambiguous differentiation. researchgate.net Similarly, if a new polymorph of this compound were synthesized, its novel PXRD pattern would be the primary evidence of its unique structure, which could then be determined through more advanced diffraction analysis. rsc.org

Furthermore, PXRD is crucial for assessing the purity of an this compound sample. If a synthesis intended to produce a single phase of this compound also yields impurities or a mixture of different polymorphs, the resulting PXRD pattern will be a superposition of the patterns from all crystalline components present. nih.govnih.gov The presence of unexpected peaks in the diffractogram indicates the presence of impurities, which could be unreacted starting materials, byproducts, or different polymorphs of this compound. In-situ temperature-dependent PXRD experiments are particularly powerful for studying structural transformations, allowing researchers to observe phase transitions as they occur upon heating or cooling, as demonstrated in the study of lanthanum iodate polymorphs. acs.org

Spectroscopic Probing of Erbium Triiodate Systems

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for characterizing the structural properties of erbium triiodate. They probe the vibrational modes of the iodate (B108269) anions and other present molecular groups, offering information on bonding, symmetry, and crystal structure.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify and characterize the ligands coordinated to the erbium ion. In this compound systems, the primary ligand is the iodate anion (IO₃⁻). Additionally, water molecules may be present, either coordinated to the metal center or as lattice water.

The FTIR spectrum provides information on the functional groups within the compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these groups. For instance, a broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of water molecules, indicating their presence in the material. nih.gov The coordination of these water molecules to the metal ion can be inferred if the peak frequency is higher than 3400 cm⁻¹. nih.gov

The primary vibrations of the iodate group itself, specifically the I-O stretching and O-I-O bending modes, are also observable in the infrared spectrum. The positions of these bands can be sensitive to the coordination environment and the crystal structure. By analyzing the shifts and splitting of these characteristic bands, researchers can deduce information about the metal-ligand bond strength and the symmetry of the iodate group within the crystal lattice. qut.edu.auoptica.org The technique is crucial for confirming the incorporation of the iodate ligand and assessing the hydration state of the synthesized compound. diva-portal.orgfrontiersin.org

Table 1: Representative FTIR Absorption Bands for Ligand Characterization in Metal Complexes This table provides a general reference for interpreting FTIR spectra of hydrated metal complexes like this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Group | Inference |

|---|---|---|---|

| 3200-3600 | O-H Stretching | Water (H₂O) | Presence of coordinated or lattice water. nih.gov |

| 1590-1650 | H-O-H Bending | Water (H₂O) | Confirms the presence of water molecules. |

| 700-850 | I-O Stretching | Iodate (IO₃⁻) | Characteristic vibrations of the iodate anion. |

| 300-400 | O-I-O Bending | Iodate (IO₃⁻) | Information on the pyramidal structure of the iodate group. |

Raman spectroscopy is highly complementary to FTIR for studying the vibrational modes of this compound, particularly for the symmetric vibrations of the iodate anion. The pyramidal IO₃⁻ ion (C₃ᵥ symmetry) has four fundamental vibrational modes, all of which are Raman active: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄).

Studies on related rare-earth iodates and aqueous iodate solutions provide a basis for assigning the Raman bands in this compound. tennessee.edu For example, in aqueous solutions, the totally symmetric stretching vibration for IO₃⁻ is observed around 685 cm⁻¹. nrc.gov MD simulations and Raman-MCR studies of aqueous KIO₃ have shown that the iodate ion behaves as a hydrated cation, strengthening the hydrogen bonds of surrounding water. mdpi.com This interaction between the iodate anion and its environment influences the vibrational frequencies.

In solid-state materials like α-La(IO₃)₃ nanocrystals, the Raman spectra reveal characteristic peaks corresponding to the internal modes of the IO₃⁻ groups. cambridge.org The precise frequencies and any observed splitting of these modes can provide detailed information about the crystal field, the number of non-equivalent iodate sites in the unit cell, and the degree of covalent character in the Er-O-I linkage.

Table 2: Typical Raman Active Vibrational Modes for the Iodate Anion Frequencies can vary depending on the cation and crystal structure.

| Mode | Vibrational Assignment | Approximate Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ (A₁) | Symmetric I-O Stretch | 750-820 | nrc.govmdpi.com |

| ν₃ (E) | Asymmetric I-O Stretch | 700-780 | nrc.gov |

| ν₂ (A₁) | Symmetric O-I-O Bend (Deformation) | 350-400 | mdpi.com |

| ν₄ (E) | Asymmetric O-I-O Bend (Deformation) | 300-350 | mdpi.com |

Luminescence Spectroscopy of Erbium(III) Ions in the Iodate Matrix

Luminescence spectroscopy is essential for characterizing the optical properties of this compound as a potential photonic material. It involves analyzing the light emitted from the material following excitation. The unique 4f electron configuration of the Er³⁺ ion gives rise to a rich energy level structure, enabling several important emission phenomena. mdpi.com

One of the most significant features of the Er³⁺ ion is its near-infrared (NIR) emission centered at approximately 1.54 μm. This emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ electronic transition. rp-photonics.com This specific wavelength falls within the C-band of optical telecommunications, a region of minimum signal loss for silica-based optical fibers, making erbium-doped materials critical for use in optical amplifiers (EDFAs) and eye-safe lasers. researchgate.netresearchgate.net

The characteristics of this transition, such as the peak wavelength, bandwidth, and lifetime, are strongly dependent on the host matrix. researchgate.net In an this compound host, the local crystal field created by the iodate anions surrounding the Er³⁺ ion determines the precise splitting of the ⁴I₁₃/₂ and ⁴I₁₅/₂ energy levels (Stark splitting). This splitting dictates the exact shape and width of the emission band. A broader emission bandwidth is highly desirable for wavelength-division multiplexing (WDM) applications in telecommunications. The lifetime of the ⁴I₁₃/₂ excited state is another critical parameter, influencing the gain dynamics of a potential amplifier or laser. Research on various erbium-doped glasses and crystals indicates that lifetimes can range from milliseconds, and the emission cross-section can be calculated using theories like Füchtbauer–Ladenburg or McCumber. researchgate.netpan.pl

Upconversion luminescence is a process where the absorption of two or more lower-energy photons (typically in the NIR) leads to the emission of a higher-energy photon (in the visible or ultraviolet range). Er³⁺ is one of the most efficient rare-earth ions for upconversion, and this phenomenon is readily studied in erbium-doped materials, including those with an iodate host. mdpi.com

Under excitation with common NIR laser diodes, such as those at 980 nm or 800 nm, Er³⁺ ions in an iodate matrix can exhibit characteristic visible emission bands. Research on Yb³⁺,Er³⁺-codoped lanthanum iodate nanocrystals demonstrates strong upconversion. cambridge.org

Green Emission: Two intense green bands around 525 nm and 550 nm are typically observed, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. cambridge.orgnih.gov

Red Emission: A red emission band around 660 nm is often present, originating from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. nih.gov

Blue Emission: A weaker blue/violet emission around 410 nm (²H₉/₂ → ⁴I₁₅/₂ transition) can also be detected, resulting from a three-photon process. cambridge.orgmdpi.com

The efficiency of upconversion can be significantly enhanced by co-doping with sensitizer (B1316253) ions, most commonly Ytterbium(III) (Yb³⁺). cambridge.org The Yb³⁺ ion has a large absorption cross-section around 980 nm and efficiently transfers its energy to a neighboring Er³⁺ ion, which is then excited to higher energy levels through subsequent energy transfers or absorption of another pump photon. cambridge.orgmdpi.com

Table 3: Common Upconversion Emission Transitions of Er³⁺ in Iodate and Other Host Materials

| Emission Color | Wavelength (nm) | Transition | Reference |

|---|---|---|---|

| Blue/Violet | ~410 | ²H₉/₂ → ⁴I₁₅/₂ | cambridge.orgmdpi.com |

| Green | ~525 | ²H₁₁/₂ → ⁴I₁₅/₂ | cambridge.orgmdpi.comnih.gov |

| Green | ~550 | ⁴S₃/₂ → ⁴I₁₅/₂ | cambridge.orgnih.govnih.gov |

| Red | ~660 | ⁴F₉/₂ → ⁴I₁₅/₂ | nih.gov |

A quantitative analysis of the spectroscopic properties of Er³⁺ in the iodate matrix is achieved using the Judd-Ofelt theory. nasa.govresearchgate.net This powerful theoretical framework, developed independently by B. R. Judd and G. S. Ofelt in 1962, allows for the calculation of the probabilities of intra-4f electronic transitions, which are formally forbidden by the Laporte selection rule. nasa.gov

The analysis begins with a high-resolution absorption spectrum of the this compound material. The experimentally measured oscillator strengths of the absorption bands are used in a least-squares fitting procedure to determine a set of three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. researchgate.netjim.org.cn

Ω₂ is highly sensitive to the local symmetry and covalency of the Er³⁺ site. It is strongly influenced by the interaction between the rare-earth ion and the surrounding ligands.

Ω₄ and Ω₆ are related to the bulk properties of the host material, such as viscosity and dielectric constant. researchgate.net

Once these parameters are determined, they can be used to calculate key radiative properties for all excited states of the Er³⁺ ion, including:

Radiative transition probabilities (Aᵣ): The rate at which an ion in an excited state will decay to a lower state via photon emission.

Radiative lifetimes (τᵣ): The theoretical lifetime of an excited state, assuming decay only occurs through radiative processes (1/τᵣ = ΣAᵣ). nasa.gov

Fluorescence branching ratios (β): The relative probability of a transition from an excited state to a specific lower-lying state. researchgate.net

This analysis is crucial for predicting the potential of this compound as a laser gain medium or phosphor. researchgate.net For example, a high branching ratio and a large emission cross-section for the 1.54 μm transition are desirable for optical amplifier applications. Rate equations, which model the population dynamics of the various Er³⁺ energy levels under excitation, can then be used in conjunction with the Judd-Ofelt results to understand and predict phenomena like upconversion efficiency and laser performance. science.gov

Analysis of Crystal Field Effects on Er³⁺ Electronic Transitions

The electronic transitions of the trivalent erbium ion (Er³⁺) embedded within a crystalline host like this compound are profoundly influenced by the local electrostatic environment, an effect described by Crystal Field Theory (CFT). libretexts.org In an isolated, free Er³⁺ ion, the 4f orbitals are degenerate, meaning they all have the same energy. However, when the ion is situated within a crystal lattice, the surrounding iodate (IO₃⁻) ions create a non-spherically symmetric electrostatic field, known as the crystal field. libretexts.org

This crystal field perturbs the energy levels of the Er³⁺ ion and lifts the degeneracy of its 4f electronic states. libretexts.orguwimona.edu.jm The manner and extent of this splitting depend directly on the symmetry of the crystallographic site occupied by the Er³⁺ ion. For instance, the 16-fold degenerate ⁴I₁₅/₂ ground state of the Er³⁺ ion will split into multiple distinct energy levels, referred to as Stark levels. In a cubic symmetry environment, this ground state splits into three quartets (Γ₈) and two doublets (Γ₆ and Γ₇). researchgate.net The energy separation between these Stark levels is determined by the strength and symmetry of the crystal field.

Electronic transitions can occur between the Stark levels of the ground state and those of the various excited states (e.g., ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴S₃/₂, ²H₁₁/₂). These transitions are responsible for the characteristic sharp absorption and emission lines observed in the optical spectra of erbium-containing materials. researchgate.netacs.org Analysis of these spectra allows for the detailed mapping of the energy level structure, providing insights into the local site symmetry of the Er³⁺ ion and the strength of its interaction with the host lattice.

Below is a table showing an example of calculated crystal field energy levels for an Er³⁺ ion in a cubic symmetry site, demonstrating the splitting of the ground and first excited states.

| Multiplet | Irreducible Representation | Calculated Energy (cm⁻¹) |

| ⁴I₁₅/₂ | Γ₈ | 0 |

| Γ₇ | 16.5 | |

| Γ₆ | 49.5 | |

| Γ₈ | 57.7 | |

| Γ₈ | 82.5 | |

| ⁴I₁₃/₂ | Γ₇ | 6539.1 |

| Γ₈ | 6549.9 | |

| Γ₆ | 6571.9 | |

| Γ₈ | 6789.7 | |

| Data derived from theoretical calculations for Er³⁺ in a cubic symmetry environment. researchgate.net |

Advanced Spectroscopic Techniques for Er(III) Site Determination

To precisely determine the local environment and electronic properties of the Er³⁺ ion within a host material, advanced spectroscopic methods are employed.

In many crystalline materials, erbium ions can occupy multiple, distinct crystallographic sites, or "multi-sites." These sites may differ slightly in their local symmetry and crystal field strength, leading to variations in their energy level structures. While conventional spectroscopy might show broadened spectral lines due to the overlapping signals from all sites, site-selective spectroscopy can resolve the contributions from individual sites. aps.orgresearchgate.net

This technique utilizes a narrow-band tunable laser to excite a specific absorption transition corresponding to a single Er³⁺ site. researchgate.net By scanning the laser's wavelength across an inhomogeneously broadened absorption band and monitoring the resulting fluorescence at a fixed wavelength, one can obtain an excitation spectrum that reveals the distinct absorption profiles of different sites. Conversely, by setting the laser to a specific excitation wavelength that selectively energizes one type of site, the resulting emission spectrum will be characteristic of only that site. aps.orgiaea.org This powerful method allows for the unambiguous assignment of spectral features to specific Er³⁺ environments, enabling detailed studies of the symmetry properties and energy transfer dynamics for each site within the material. iaea.orgaip.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical oxidation states of the elements within a sample. aip.orgresearchgate.net The method involves irradiating the material with a beam of X-rays, which causes the ejection of core-level electrons. The binding energy of these ejected photoelectrons is characteristic of the element and its oxidation state. researchgate.net

For this compound, XPS analysis serves two primary purposes. First, it confirms the presence of erbium, iodine, and oxygen in the sample. Second, it verifies that erbium exists in its trivalent (Er³⁺) oxidation state. The binding energy of the Er 4d core level is sensitive to the electronic environment of the ion. thermofisher.com For instance, the Er 4d binding energy for Er³⁺ in erbium oxide (Er₂O₃) is higher than that for metallic erbium (Er⁰). researchgate.netresearchgate.net By comparing the measured Er 4d spectrum of an this compound sample to standard reference data for erbium compounds, the +3 oxidation state can be definitively confirmed. researchgate.netnsf.gov This confirmation is essential for validating the material's stoichiometry and interpreting its optical and electronic properties correctly.

The table below presents typical binding energies for erbium, illustrating the shift associated with its oxidation state.

| Element/Compound | Oxidation State | Core Level | Binding Energy (eV) |

| Erbium Metal | Er⁰ | Er 4d | ~167.9 |

| Erbium Oxide (Er₂O₃) | Er³⁺ | Er 4d | ~166.8 - 169.2 |

| Binding energies are approximate and can vary based on specific compound and instrument calibration. researchgate.net |

Theoretical and Computational Investigations on Erbium Triiodate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the bonding, electronic properties, and reactivity of materials like erbium triiodate. These methods provide insights into the distribution of electrons and the nature of chemical bonds within the compound.

Density Functional Theory (DFT) Applications to Iodate (B108269) Systems

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of materials. uab.eduaps.org While direct DFT studies on this compound are scarce, research on related systems, such as the incorporation of iodate (IO₃⁻) into other crystal structures, has been performed using DFT. mdpi.com For instance, DFT has been used to model the crystal structure and infrared spectrum of minerals, and to investigate the incorporation of anions like iodate into these structures. mdpi.com These studies often employ functionals like Perdew–Burke–Ernzerhof (PBE) with dispersion corrections to accurately model the system. mdpi.com

For rare-earth elements like erbium, standard DFT approaches can be limited due to the self-interaction error (SIE) associated with the localized 4f electrons. aps.orgarxiv.org This can lead to incorrect predictions of electronic properties. aps.org To address this, more advanced methods like DFT+U, which includes a Hubbard U parameter to account for on-site Coulomb interactions, are often necessary. uab.eduarxiv.org The development of more sophisticated functionals, such as the strongly constrained and appropriately normalized (SCAN) functional, has shown promise for transition metal oxides, but may still be insufficient for accurately describing the electronic properties of rare-earth compounds where 4f states are critical. aps.org

Computational Analysis of Electronic Band Structures and Density of States (where applicable)

The electronic band structure and density of states (DOS) are crucial for understanding the electronic and optical properties of a solid. While there is no specific published data for the band structure of this compound, studies on other erbium-containing compounds and similar materials provide a basis for what might be expected.

For example, first-principles calculations on erbium-doped gallium nitride (GaN) have been performed to study its electronic and optical properties. researchgate.net These calculations, using methods like the full-potential linearized augmented plane-wave (FP-LAPW) with spin-orbit coupling, show how erbium doping affects the band gap and electronic character of the material. researchgate.net Similarly, DFT has been used to study the structural and electronic properties of the intermetallic compound Erbium Copper (ErCu), predicting it to be stable in a cubic structure and providing details on its band structure and density of states. iaea.org Such studies reveal that the Er '4f' orbitals often dominate the density of states near the Fermi level. iaea.org

The general procedure for calculating band structures involves computations along high-symmetry lines in the Brillouin zone, while the DOS provides information on the number of available electronic states at each energy level. materialsproject.orgresearchgate.net It is important to note that standard DFT methods often underestimate the band gap of materials. materialsproject.org

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. plos.org This method allows for the investigation of dynamic processes such as structural changes, diffusion, and phase transitions.

While there are no specific MD simulations of this compound found in the reviewed literature, simulations of other erbium-containing systems offer valuable insights into the behavior of the Er³⁺ ion. For instance, MD simulations have been performed on erbium-activated titania-silica glass to understand the influence of composition on structural properties and the clustering of erbium ions. psu.educore.ac.uk These simulations show a tendency for erbium ions to cluster, which is driven by their preference for high coordination numbers. psu.edu Another study used MD simulations to investigate the devitrification process of lead fluoride (B91410) glass doped with Er³⁺ ions, demonstrating that the presence of erbium can lower the crystallization temperature. nih.gov

These studies highlight how MD simulations can elucidate the local structure around erbium ions and their influence on the properties of the host material. psu.edunih.gov Similar simulations on this compound could provide information on its structural stability, phase behavior, and the dynamics of the iodate ions around the erbium center.

Advanced Thermodynamic Modeling and Quantum Chemical Calculations

Advanced thermodynamic modeling and quantum chemical calculations are essential for determining the fundamental energetic properties of compounds like this compound. These methods can predict stabilities and reaction energies, which are crucial for materials science and chemistry.

Determination of Enthalpies of Formation and Dissociation Energies for Lanthanide Halides

Dissociation energies provide insight into the strength of chemical bonds. For lanthanide halides, bond dissociation energies (BDEs) show significant variations across the lanthanide series. acs.orgnih.gov These variations are linked to the involvement of lanthanide 5d electrons in bonding, suggesting that the 4f and 6s electrons may not participate as effectively in certain key aspects of bonding. acs.orgnih.gov Quantum chemical calculations, such as those using DFT, have been employed to study the molecular structure and bonding in lanthanide triiodides, including erbium triiodide. researchgate.net

Computational Thermochemistry of Lanthanide Triiodides

Theoretical and computational methods are crucial for determining and understanding the thermochemical properties of lanthanide compounds, including the triiodides. These approaches complement experimental techniques, such as Knudsen Effusion Mass Spectrometry (KEMS), by providing a deeper understanding of molecular energetics and by calculating data that may be difficult to obtain experimentally. researchgate.net

First-principles calculations are employed to determine accurate Gibbs energy functions, which are essential for improving third-law method calculations of thermochemical quantities. Furthermore, ab initio methods can compute enthalpies of formation and dissociation energies, offering a valuable comparison to experimentally measured values. researchgate.net The accuracy of these computational methods, such as Density Functional Theory (DFT) and other ab initio approaches, is critical, as the choice of functional and basis set can significantly impact the results. nih.govunimelb.edu.au For complex molecules, a multistep computational framework may be employed, involving conformational searches, geometry optimization, harmonic frequency calculations, and the application of thermochemical corrections to derive accurate, temperature-dependent data. nih.govuni-kiel.denih.gov

In the study of lanthanide triiodides, KEMS has been used to investigate their molecular and ionic sublimation. For erbium triiodide (ErI₃), these studies identified the presence of monomer (ErI₃), dimer (Er₂I₆), and trimer (Er₃I₉) molecules in the saturated vapor, alongside ions such as ErI₄⁻ and Er₂I₇⁻. researchgate.net Through joint analysis of experimental data and theoretical calculations, recommended thermochemical values have been established.

The standard sublimation enthalpy (ΔH°sub) for ErI₃ at 298.15 K has been determined from vapor pressure measurements. researchgate.net A second-law method derivation provided a value of 282 ± 6 kJ·mol⁻¹. researchgate.net Further comprehensive analysis combining multiple data sources recommended a standard sublimation enthalpy of 278 ± 4 kJ·mol⁻¹ for ErI₃. researchgate.net

Computational studies, in conjunction with experimental data, have yielded the standard formation enthalpies (ΔH°f) for the gaseous molecules at 298.15 K. These values are critical for understanding the stability and reactivity of these species.

Table 1: Recommended Standard Formation Enthalpies for Gaseous Erbium Triiodide Species

| Species | Standard Formation Enthalpy (ΔH°f) at 298.15 K (kJ·mol⁻¹) |

|---|---|

| ErI₃(g) | -341 ± 5 |

| Er₂I₆(g) | -888 ± 30 |

| ErI₄⁻(g) | -819 ± 23 |

| Er₂I₇⁻(g) | -1377 ± 46 |

Data sourced from a joint analysis of literature data by Knudsen effusion mass spectrometry. researchgate.net

These computational and theoretical investigations provide a robust framework for understanding the high-temperature behavior of lanthanide triiodides, which is essential for various applications. researchgate.netdokumen.pub

Prediction of Functional Properties: Dipole Moments and Second-Harmonic Generation (SHG) Origin

The functional properties of materials like this compound, particularly their electric dipole moments and second-harmonic generation (SHG) capabilities, are intrinsically linked to their crystal structure and electronic configuration. Computational methods provide powerful tools to predict these properties and elucidate their origins at the atomic level.

Dipole Moments

While direct computational studies on the dipole moment of this compound are not prevalent, the principles can be understood from its known crystal structures. Anhydrous this compound, Er(IO₃)₃, is known to crystallize in the monoclinic space group P2₁/n, which is centrosymmetric. Therefore, this phase of this compound is predicted to have a zero net dipole moment. However, the presence of strong magnetic dipole moments in erbium-containing compounds can lead to significant long-range, anisotropic dipole-dipole interactions, which are crucial for understanding their magnetic behavior. escholarship.org

Second-Harmonic Generation (SHG) Origin

Second-harmonic generation is a nonlinear optical (NLO) process where two photons of the same frequency interact with a material to generate a new photon with twice the frequency. scispace.com A prerequisite for a material to exhibit SHG is that it must crystallize in a non-centrosymmetric space group. sciencesconf.org Many lanthanide iodates are studied for their potential as NLO materials due to their tendency to form such structures. cambridge.orgresearchgate.net

A computational study on chromium iodate, Cr(IO₃)₃, which is also a metal iodate, provides significant insight. rsc.org Theoretical calculations revealed that the d-orbitals of the transition metal cation (Cr³⁺) are heavily involved in the SHG process. The analysis showed that the contribution from the metal-cation-centered CrO₆ octahedron to the SHG response was substantially greater than that of the non-metal-centered IO₃ group. rsc.org This finding highlights that in certain metal iodates, the metal cation's electronic structure can be the dominant factor driving the NLO properties.

By analogy, in a hypothetical non-centrosymmetric phase of this compound, the SHG response would arise from the interplay between the [ErOₓ] polyhedra and the pyramidal [IO₃]⁻ groups. The highly polarizable iodate groups, with their stereochemically active lone pairs on the iodine atoms, are known to be significant contributors to the NLO properties of iodate materials. However, as seen in the chromium iodate case, the erbium cation (Er³⁺) and its coordination environment could also play a decisive role. The f-orbitals of the lanthanide could participate in the electronic transitions that give rise to the nonlinear optical susceptibility. Computational studies on other rare-earth carbonates have also emphasized the crucial role of the anionic groups, such as [CO₃]²⁻, in determining the SHG response. acs.org Therefore, a detailed theoretical analysis of this compound would be necessary to quantify the relative contributions of the Er³⁺-centered polyhedra and the iodate anions to its potential SHG properties.

Solid State Chemistry and Materials Science of Erbium Triiodate

Thermal Stability and Decomposition Mechanisms

The thermal behavior of rare-earth iodates, including erbium triiodate, is a critical aspect for their synthesis and application, particularly in devices that may operate at elevated temperatures. The decomposition process typically involves multiple steps, including dehydration and the eventual formation of metal oxides.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques used to investigate the thermal stability and phase transitions of materials. torontech.commdpi.com TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing exothermic and endothermic transitions. torontech.comwikipedia.org

Comprehensive thermal analysis across the lanthanide series reveals that the decomposition behavior of rare-earth iodates can be categorized into distinct groups. researchgate.net this compound falls into the group of heavier lanthanides (dysprosium to lutetium), which exhibit a specific decomposition pattern. researchgate.net Studies on this compound dihydrate (Er(IO₃)₃·2H₂O) have utilized TG-DSC analysis to characterize its thermal properties. researchgate.net The typical thermal degradation of rare-earth iodates begins with the loss of water molecules of hydration, followed by the decomposition of the anhydrous iodate (B108269) into an oxy-periodate or directly to the final metal oxide at higher temperatures. akjournals.com For instance, the thermal decomposition of related rare-earth carboxylates often proceeds in two or three steps, starting with dehydration and then decomposing to oxides, sometimes via an oxocarbonate intermediate. akjournals.com

DSC measurements on anhydrous rare-earth iodates have shown that they all undergo one or more thermal changes, indicating phase transitions before decomposition. researchgate.net The activation energies for these decomposition reactions can be determined from the thermal analysis data. researchgate.net

Table 1: Representative Thermal Decomposition Stages for Rare-Earth Iodates

| Stage | Temperature Range (approx.) | Process | Mass Loss Event |

|---|---|---|---|

| I | 100 - 250 °C | Dehydration | Loss of H₂O molecules |

| II | > 400 °C | Decomposition of Anhydrous Iodate | Loss of iodine and oxygen |

| III | > 600 °C | Formation of Final Product | Stable metal oxide (e.g., Er₂O₃) remains |

Note: The specific temperatures and intermediate products can vary depending on the specific rare-earth cation and the experimental conditions.

High-Temperature Behavior and Phase Transitions

The high-temperature behavior of this compound is characterized by a series of phase transitions prior to its complete decomposition. researchgate.net DSC studies across the rare-earth iodate series show distinct profiles for different groups of lanthanides. researchgate.net The group containing erbium (dysprosium to lutetium) follows a particular pattern of endothermic and exothermic events, confirming the existence of multiple polymorphs at high temperatures. researchgate.net

Detailed investigations into other rare-earth iodates, such as lanthanum iodate, provide a model for this behavior. researchgate.net Thermal treatment of precursor phases can lead to the successive formation of different polymorphs (e.g., δ-La(IO₃)₃ and γ-La(IO₃)₃), with phase transitions occurring at specific temperatures. researchgate.net For example, a transition from a δ-phase to a γ-phase was observed at 440 °C, followed by another transition to a β-phase upon cooling. researchgate.net Some of these transitions can be reversible. researchgate.net It is expected that this compound exhibits similarly complex polymorphic transformations. These structural changes are significant as different polymorphs of the same compound can have vastly different physical properties, including optical responses.

Non-linear Optical (NLO) Properties

Metal iodates are a prominent class of materials investigated for nonlinear optical applications, particularly for second-harmonic generation (SHG), which is the process of converting two photons of a certain frequency into a single photon with double the frequency. acs.org This property is essential for producing lasers that operate at new wavelengths.

Measurement of Second-Harmonic Generation (SHG) Response of Powder Samples

The SHG efficiency of a material is commonly evaluated using the Kurtz-Perry powder technique. acs.org In this method, a powdered sample is irradiated with a high-intensity laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, and the intensity of the generated second-harmonic light (at 532 nm) is measured. acs.org The response is compared to a standard reference material, most often potassium dihydrogen phosphate (B84403) (KDP). acs.orgresearchgate.net

While data for pure Er(IO₃)₃ is not widely reported, studies on related compounds provide insight. A series of new silver rare-earth iodates, AgLn(IO₃)₄, which includes an erbium variant (AgEr(IO₃)₄), have been synthesized and shown to possess noncentrosymmetric (NCS) structures. researchgate.net Powder SHG measurements on these compounds revealed NLO effects that are 2.3 to 4 times stronger than that of KDP. researchgate.net Other rare-earth iodates, such as RE(IO₃)₃·(H₂O) (where RE = Y, Eu), also exhibit strong SHG intensities, with Eu(IO₃)₃·(H₂O) showing a response 4.5 times that of KDP. rsc.org These findings suggest that this compound-based materials are promising candidates for SHG applications.

Table 2: Comparison of Powder SHG Intensities for Selected Iodate Compounds

| Compound | SHG Intensity (vs. KDP) | Reference |

|---|---|---|

| AgEr(IO₃)₄ | ~2.3 - 4.0 x | researchgate.net |

| Eu(IO₃)₃·(H₂O) | ~4.5 x | rsc.org |

| Y(IO₃)₃·(H₂O) | ~3.0 x | rsc.org |

| (H₃O)₂Ti(IO₃)₆ | ~1.4 x | acs.org |

| Y(IO₃)₂F | ~2.0 x | nih.govrsc.org |

Assessment of Phase-Matching Conditions and Birefringence

For SHG to be efficient in a bulk crystal, the phase-matching condition must be met. This condition ensures that the fundamental and second-harmonic waves remain in phase as they propagate through the material, allowing for constructive interference and efficient energy transfer to the new frequency. rp-photonics.com Birefringence, which is the optical property of having a refractive index that depends on the polarization and propagation direction of light, is the key property that allows for phase-matching in crystals. aps.org

Correlation between Structural Acentricity and NLO Effects in Iodates

The second-order NLO effect, including SHG, is only possible in materials that crystallize in a non-centrosymmetric (NCS) space group. researchgate.netaps.org This is a fundamental requirement of symmetry. Metal iodates are a particularly fruitful class of compounds for discovering new NLO materials because the iodate anion, [IO₃]⁻, has a strong tendency to induce acentricity. acs.orgnih.gov

Furthermore, the rare-earth cation (e.g., Er³⁺) and its coordination environment also play a crucial role. rsc.org Density functional theory (DFT) calculations have shown that the strong SHG responses in rare-earth iodates are derived from the synergistic effect of the [IO₃]⁻ groups and the distorted rare-earth oxide polyhedra [REOₓ] within the three-dimensional framework. rsc.org The choice of a rare-earth cation with moderate electropositivity can help optimize the balance between a high SHG efficiency and a large band gap, both of which are critical properties for practical NLO materials. rsc.org

Magnetic Properties of this compound (where applicable, e.g., Single-Molecule Magnetism)

While specific studies on the magnetic properties of pure this compound are not extensively documented in the reviewed literature, the behavior of the Erbium(III) ion within various coordination complexes provides a strong basis for understanding its potential magnetic characteristics. The Er(III) ion is known for its paramagnetic nature, a result of its 4f¹² electron configuration. In coordinated environments, particularly in the field of single-molecule magnets (SMMs), Er(III) complexes are a subject of growing interest due to their significant magnetic anisotropy, which can lead to slow relaxation of magnetization. SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic bistability, which makes them candidates for applications in high-density information storage and quantum computing. The magnetic properties of such complexes are fundamentally dictated by the electronic structure of the Er(III) ion and its interaction with the surrounding ligands.

Investigation of Magnetic Anisotropy in Er(III) Complexes

Magnetic anisotropy is a critical factor in the development of single-molecule magnets, as it creates a barrier for the reversal of magnetization. The Er(III) ion, a Kramers ion, inherently possesses strong magnetic anisotropy due to significant spin-orbit coupling. However, the manifestation of this anisotropy is highly dependent on the ligand field created by its coordination environment.

The 4f electron density of the Er(III) ion is described as "prolate," meaning it is elongated along a single axis. To maximize magnetic anisotropy and achieve a high energy barrier for magnetization reversal, the ligand field must be tailored to this specific shape. Theoretical and experimental studies have shown that for prolate ions like Er(III), a strong equatorial ligand field with weak or no axial ligation is ideal. This arrangement minimizes the Coulombic repulsion between the ligands and the electron cloud of the metal ion, thereby stabilizing a large magnetic moment along the axis.

Computational studies, such as CASSCF+RASSI calculations, are frequently employed to understand how symmetry and structural distortions influence magnetic anisotropy in Er(III) complexes. Research on various organometallic Er(III) SMMs demonstrates that the design of the ligand scaffold is crucial. For instance, sandwiching an Er(III) ion between two cyclooctatetraene (B1213319) (COT) rings can create a favorable equatorial field, enhancing the single-ion magnetic anisotropy. The distortion in the geometry of the coordinating ligands can further modify the ligand field and the magnetic axis, providing a pathway to tune and improve the magnetic relaxation barrier.

Studies of Slow Magnetic Relaxation and Quantum Tunneling of Magnetization

The desirable magnetic bistability in single-molecule magnets arises from slow magnetic relaxation, a phenomenon where the molecule's magnetization returns to its equilibrium state slowly after being perturbed. In Er(III)-based SMMs, several mechanisms govern this relaxation process. At higher temperatures, relaxation often occurs via a thermally activated Orbach process, where the magnetic spin overcomes the anisotropy barrier by utilizing excited energy states. At lower temperatures, other processes become dominant, including direct relaxation and, most notably, quantum tunneling of the magnetization (QTM).

QTM is a purely quantum mechanical process where the magnetization can "tunnel" through the energy barrier instead of overcoming it thermally. This process provides a fast relaxation pathway that can short-circuit the magnetic bistability, and therefore, understanding and mitigating QTM is a key challenge in SMM research. Studies show that QTM is highly sensitive to the symmetry of the complex and the presence of small transverse magnetic fields. In some Er(III) complexes, slow magnetic relaxation is only observed when an external DC magnetic field is applied to suppress the efficiency of QTM at zero field.

The relaxation dynamics are often a combination of multiple processes. For example, in some photochromic Er(III) SMMs, the relaxation dynamics are dominated by the Raman process, with direct relaxation operating at very low temperatures and a QTM component that can be quenched by a small applied field. In a tetranuclear erbium-based SMM, slow spin relaxation was interpreted as a consequence of symmetry restrictions imposed on quantum tunneling within the cluster's core. The specific relaxation pathways, whether through Orbach, Raman, direct, or QTM processes, are intricately linked to the energy levels of the Kramers doublets, which are in turn defined by the ligand field around the Er(III) ion.

Elucidation of Structure-Property Relationships in Erbium and Rare-Earth Iodates

The relationship between the crystal structure and the physical properties of rare-earth (RE) iodates is a field of significant research, particularly for applications in nonlinear optics (NLO). NLO materials can generate new frequencies of light, a property crucial for laser technology. The key requirement for a material to exhibit second-harmonic generation (SHG), a primary NLO effect, is a non-centrosymmetric (NCS) crystal structure.

The iodate group (IO₃⁻) itself is a favorable component for creating NLO materials. The lone pair of electrons on the iodine atom can lead to a distorted, asymmetric coordination environment, which is conducive to forming NCS structures. In rare-earth iodates, the coordination of RE cations with anions can produce highly distorted polyhedra, further enhancing the likelihood of an NCS arrangement and benefiting the SHG response.

Systematic studies involving cation substitution have been effective in tuning the properties of these materials. For instance, in the solid solution series NaLa₁₋ₓLnₓ(IO₃)₄ (where Ln = Sm, Eu), the structure and NLO properties can be modulated across the series. Similarly, the synthesis of new silver rare-earth iodates, such as AgEr(IO₃)₄, which crystallize in NCS structures, demonstrates how combining different cations can lead to materials with significant SHG responses. The arrangement of the functional groups is critical; for example, in some mixed-metal iodates, the SHG response may be weak if the polarization effects of the IO₃ groups largely cancel each other out within the structure.

Advanced Characterization Methodologies for Erbium Triiodate Research

Surface and Morphology Characterization Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface of a material. In the study of erbium triiodate, SEM would be utilized to visualize the morphology, size distribution, and surface texture of its crystals or synthesized nanoparticles. For instance, in the characterization of erbium oxide (Er₂O₃) nanoparticles, SEM analysis has been crucial in determining their shape and size, which are often found to be in the nanometer range. nih.govresearchgate.net Similarly, for metal iodate-based nanocomposites, SEM has been used to observe the assembly and distribution of nanoparticles. researchgate.netucr.edu

For this compound, SEM analysis would typically involve depositing the sample onto a conductive stub and coating it with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam. The electron beam is then scanned across the surface, and the signals from the interaction of the beam with the sample are used to generate an image. This can reveal details about the crystal facets, surface roughness, and the degree of aggregation in nanopowders.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale by scanning a sharp probe over the sample surface. acs.org Unlike SEM, AFM does not require a conductive coating, which can be advantageous for certain sample types. For this compound, AFM could be used to obtain quantitative data on surface roughness, grain size, and to identify the presence of nanoscale defects. researchgate.net

In studies of other rare-earth-containing films and nanoparticles, AFM has been used to investigate surface morphology and the structure of built-up layers. researchgate.net For this compound, this technique would be particularly useful for analyzing thin films or single crystals to understand growth mechanisms and surface quality. The data from AFM can be presented as 3D topographical maps, providing a detailed visualization of the surface landscape.

Advanced X-ray Techniques Beyond Conventional Single-Crystal Diffraction

While single-crystal X-ray diffraction is fundamental for determining the basic crystal structure, more advanced X-ray techniques are necessary to probe the finer details of the electronic and local atomic structure of this compound.

Synchrotron X-ray Studies

Synchrotron radiation sources provide extremely bright and highly tunable X-ray beams, enabling a range of advanced diffraction and spectroscopy experiments. bnl.govfrontiersin.org For lanthanide compounds, synchrotron-based X-ray diffraction can be used to study structural evolution during synthesis, identify subtle phase transitions, and solve complex structures from microcrystalline powders. frontiersin.orgresearchgate.netua.pt In the context of this compound, synchrotron studies could provide high-resolution powder diffraction data to precisely determine lattice parameters and identify any impurity phases. Furthermore, the high intensity of synchrotron radiation allows for in-situ studies, where the structural changes of this compound could be monitored under varying temperature or pressure.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific atom in a material. XAS experiments are typically performed at synchrotron facilities due to the need for a continuously tunable X-ray source. bnl.govnih.gov The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, Er L₃-edge XAS could be used to determine the oxidation state of erbium and to probe the coordination environment around the erbium atoms (e.g., the number and distance of neighboring oxygen atoms). This is particularly valuable for amorphous or nanocrystalline samples where long-range order is absent, making traditional diffraction techniques less informative. Studies on other rare-earth systems have successfully used XAS to investigate 4f instabilities and the local structure of dopant ions. aip.org For instance, XAS has been employed to study the coordination of promethium complexes, filling a knowledge gap in the lanthanide series. bnl.gov

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructural Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the atomic lattice of a crystalline material. rafaldb.comacs.org This method is indispensable for the nanostructural analysis of materials like this compound, especially in nanoparticle form. HRTEM can reveal information about crystallinity, crystal defects (like dislocations and stacking faults), and the structure of interfaces.

In the study of metal iodate (B108269) nanoparticles and other nanomaterials, HRTEM has been used to confirm the crystalline nature of the particles and to measure the lattice spacing, which can be compared with data from X-ray diffraction. researchgate.netucr.eduresearchgate.net For this compound nanoparticles, HRTEM images would provide direct evidence of their single-crystalline or polycrystalline nature and could be used to identify the crystal planes exposed on the surface. When combined with selected area electron diffraction (SAED), HRTEM can provide a complete crystallographic characterization of individual nanoparticles. researchgate.net

Dynamic Characterization Techniques

Dynamic characterization techniques are crucial for understanding the time-dependent properties and charge carrier dynamics within materials. For this compound, these methods provide insight into its photophysical behaviors and electrochemical properties, which are essential for evaluating its potential in various advanced applications.

Time-Resolved Photoluminescence (TRPL)

Time-Resolved Photoluminescence (TRPL) is a powerful non-destructive optical technique used to study the excited-state dynamics of luminescent materials. nih.govnih.gov The method involves exciting a sample with a short pulse of light from a laser and measuring the subsequent decay of the luminescence intensity over time. nih.gov This provides information on the lifetimes of excited electronic states, which are critical for understanding carrier recombination, energy transfer, and defect-related processes within the material. science.govpicoquant.com

In the context of erbium-containing materials, TRPL is instrumental in characterizing the 4f-shell electronic transitions of the Er³⁺ ion. For instance, the transition near 1.54 µm is of significant interest for telecommunications, and TRPL studies help in quantifying its luminescence lifetime. erbium.nl The decay kinetics can reveal the efficiency of energy transfer processes and the influence of the host matrix on the erbium ion's radiative and non-radiative decay rates. erbium.nl

Research on various erbium-doped materials demonstrates the utility of TRPL. For example, in Er³⁺-doped fluoride (B91410) glass, TRPL has been used to measure the photoluminescence decays of transitions at 1.55 μm and 2.75 μm, yielding lifetimes that are crucial for developing mid-infrared lasers. edinst.com Studies on erbium-implanted porous silicon have used TRPL to investigate the excitation mechanism of Er³⁺, showing that it is mediated by photocarriers in the silicon matrix. erbium.nl The analysis of decay curves, which can be modeled with single or multi-exponential fits, provides quantitative data on these dynamic processes. nih.govedinst.com For this compound, TRPL would be similarly employed to determine the lifetimes of its characteristic emissions, assess the influence of crystalline defects, and understand energy transfer mechanisms if co-dopants are present.

A typical TRPL setup combines a pulsed laser source, triggering electronics, light-collecting optics, a spectral dispersive element like a monochromator, and a sensitive detector. nih.gov The data obtained can be used to map material properties and interpret the rich information embedded in the luminescence decay curves. science.gov

Table 1: Example of TRPL Data for Er³⁺-doped Fluoride Glass

| Transition | Wavelength | Decay Model | Lifetime |

|---|---|---|---|

| ⁴I₁₁/₂ → ⁴I₁₃/₂ | 2.75 µm | Single Exponential | 7.08 ms |

| ⁴I₁₃/₂ → ⁴I₁₅/₂ | 1.55 µm | Double Exponential | 14.2 ms |

Data derived from studies on Er³⁺-doped ZBSY-e fluoride glass. edinst.com

Electrochemical Impedance Spectroscopy (EIS) (for analogous material system analysis)

Electrochemical Impedance Spectroscopy (EIS) is a powerful steady-state technique for characterizing the electrochemical properties of materials and interfaces. gamry.com It involves applying a small amplitude sinusoidal AC potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. gamry.compineresearch.com This allows for the investigation of processes that occur on different time scales, such as charge transfer resistance, double-layer capacitance, and diffusion processes. pineresearch.com

While direct EIS studies on this compound are not extensively documented, valuable insights can be drawn from analogous systems, particularly those involving rare-earth oxides in iodide/triiodide electrolytes. Research on dye-sensitized solar cells (DSSCs) has shown that doping the titanium dioxide photoanode with rare-earth oxides, including erbium oxide (Er₂O₃), significantly impacts the device's performance. louisville.educam.ac.uk In these systems, which utilize an iodide/triiodide redox couple, EIS is employed to understand the mechanism of performance enhancement. louisville.educam.ac.uk

EIS measurements on these analogous systems revealed several key findings:

Reduced Impedance: Doping with erbium oxide was found to decrease the total impedance of the solar cell. louisville.educam.ac.uk This suggests improved charge transport and/or charge transfer kinetics at the electrode/electrolyte interface.

Enhanced Electron Transport: The analysis indicated that rare-earth oxide nanoparticles facilitate electron transport through the mesoporous anode layer, which increases the collection efficiency of photoexcited electrons. louisville.educam.ac.uk

Modified Interfacial Properties: EIS helps in modeling the electrochemical system using equivalent circuits. metrohm.com Elements in these circuits, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide quantitative information about the electrode-electrolyte interface. pineresearch.commetrohm.com In the case of erbium oxide-doped films, EIS revealed a decrease in space charge density and a shift in the flat-band potential. louisville.edu

For this compound, EIS could be a valuable tool for characterizing its behavior in electrochemical applications. By analyzing the impedance spectra, one could determine its ionic conductivity, charge transfer resistance in the presence of a redox couple like iodide/triiodide, and the capacitance of the electrochemical double layer formed at its surface. This information is critical for assessing its suitability as an electrode material, an electrolyte component, or an electrocatalyst.

In-situ and Cryogenic Temperature Measurements for Material Stability and Phase Transition Studies

Investigating the structural and electronic properties of this compound under varying temperatures is essential for determining its operational stability and exploring potential phase transitions. In-situ and cryogenic measurements are indispensable for this purpose.

In-situ Characterization refers to the analysis of materials in their processing or operational environment, without exposure to ambient conditions that could alter their surface chemistry and structure. ucsb.edu Techniques such as Reflection High-Energy Electron Diffraction (RHEED) and Angle-Resolved Photoemission Spectroscopy (ARPES) can be used to monitor crystal structure, surface quality, and electronic band structure in real-time during growth or under applied stimuli. ucsb.edu For a material like this compound, in-situ X-ray diffraction could be used to study structural changes and phase transformations as a function of temperature or pressure. spring8.or.jp This approach avoids artifacts that might arise from sample transfer and provides a dynamic view of the material's behavior.

Cryogenic Temperature Measurements are critical for understanding the fundamental properties of materials at low temperatures, where thermal fluctuations are minimized. researchgate.nettemp-pro.com Many materials exhibit unique phenomena such as superconductivity or distinct phase transitions at cryogenic temperatures (below 123 K). temp-pro.com For erbium compounds, low-temperature studies have been used to investigate magnetic ordering and phase transformations. For example, differential scanning calorimetry (DSC) performed from room temperature up to 650°C has been used to identify orthorhombic-to-tetragonal phase transformations in high-T_c superconductors containing erbium. researchgate.net The thermal stability of intermetallic compounds like Er₀.₄₅Ho₀.₅₅Fe₂ has also been shown to be dependent on crystalline grain size when heated. researchgate.net